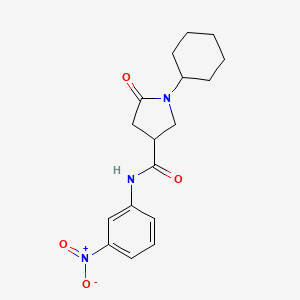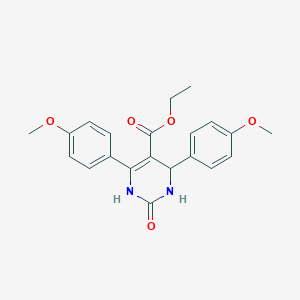![molecular formula C14H10ClIN2OS B5068889 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. It was first synthesized in the early 1990s and has since been studied for its potential as an anticancer agent.
Mecanismo De Acción
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide is a small molecule inhibitor of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, and to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide in lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on epigenetic modifications other than histone acetylation, such as DNA methylation. Finally, the potential use of this compound in combination with other anticancer agents for the treatment of cancer warrants further investigation.
Métodos De Síntesis
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide involves several steps, including the reaction of 4-chloroaniline with thionyl chloride to form 4-chlorobenzene sulfonamide, which is then reacted with potassium iodide and copper (I) oxide to form 2-iodobenzene sulfonamide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the carbonothioamide derivative, which is finally reacted with 4-chlorobenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAUJWWTJYXEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
![N-(4-hydroxyphenyl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5068852.png)
![4-methoxy-6-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5068857.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)

![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5068894.png)
![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5068906.png)
